Myricanol triacetate
Description
Myricanol triacetate (CAS: 34509-52-9) is a semisynthetic derivative of myricanol, a cyclic diarylheptanoid naturally isolated from Myrica species, such as Myrica rubra and Myrica cerifera. The parent compound, myricanol, is a [7,0]-metacyclophane with axial chirality and a central stereogenic carbon, contributing to its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects . This compound is synthesized via acetylation of myricanol’s hydroxyl groups, resulting in a molecular formula of C₂₇H₃₂O₈ and a molecular weight of 484.538 g/mol . It is widely used as an analytical reference standard (HPLC ≥98% purity) for quality control in pharmaceutical and botanical research .
Properties
CAS No. |
34509-52-9 |
|---|---|
Molecular Formula |
C36H72O7 |
Molecular Weight |
616.965 |
IUPAC Name |
acetic acid;triacontanal |
InChI |
InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4) |
InChI Key |
MFGOMAMZKDKXRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myricanol triacetate involves multiple steps. One reported synthetic route starts from commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle . The overall yield of this synthetic route is approximately 4.9% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be prepared in the laboratory using the synthetic routes mentioned above. The preparation involves dissolving the compound in appropriate solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone .
Chemical Reactions Analysis
Types of Reactions: Myricanol triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Myricanol triacetate has a wide range of scientific research applications, including:
Mechanism of Action
Myricanol triacetate exerts its effects through various molecular targets and pathways. It acts as a potent Sirtuin 1 (SIRT1) activator, targeting inflammatory signal pathways and oxidative stress . The compound inhibits the expression of pro-inflammatory cytokines, attenuates signal pathway activation, and reduces oxidative stress in macrophages . These actions contribute to its therapeutic efficacy in treating inflammatory conditions such as sepsis .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Myricanol triacetate belongs to the diarylheptanoid family, which includes structurally related compounds with varying substituents and macrocyclic configurations. Key structural analogs and their properties are summarized below:
*Molecular weight inferred from related compounds in and .
Key Observations :
- Acetylation vs. Methylation: Unlike dimethylmyricacene, this compound lacks hTop1 inhibitory activity, highlighting the importance of methylation over acetylation for this specific target .
- Size and Lipophilicity: this compound’s higher molecular weight and acetyl groups likely enhance its stability but may reduce bioavailability compared to smaller analogs like myricanol.
Biological Activity
Myricanol triacetate, a derivative of myricanol, is a phenolic compound isolated from the root barks of Myrica cerifera L.. This compound has garnered attention for its diverse biological activities, including cytotoxicity against cancer cells, neuroprotective effects, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Profile
- Molecular Formula : C27H32O8
- Molecular Weight : 484.54 g/mol
1. Cytotoxicity
This compound exhibits significant cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human cancer cells through multiple pathways.
- Case Study : In a study involving MCF-7 breast cancer cells, this compound was shown to induce ROS-dependent mitochondrial-mediated apoptosis. The IC50 values ranged from 5.3 µM to 24.2 µM across different cancer cell lines, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HL60 (Leukemia) | 5.3 |
| A549 (Lung) | 24.2 |
| SK-BR-3 (Breast) | 3.1 |
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly against oxidative stress-induced damage.
- Research Findings : A study showed that this compound mitigated H2O2-induced cytotoxicity in N2a mouse neuroblastoma cells. The compound significantly reduced intracellular reactive oxygen species (ROS) levels and calcium ion influx, suggesting its potential in treating neurodegenerative diseases .
3. Antioxidant Activity
The compound also demonstrates strong antioxidant activity, which contributes to its protective effects against cellular damage.
- DPPH Radical Scavenging Activity : this compound exhibited potent DPPH radical-scavenging activity with an IC50 value ranging between 6.9 µM and 20.5 µM, indicating its effectiveness in neutralizing free radicals .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : this compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
- Oxidative Stress Reduction : By scavenging free radicals and reducing ROS levels, this compound protects neuronal cells from oxidative damage .
- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, which may contribute to their antibacterial and antifungal properties .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Q. How does the acetylation of Myricanol influence its bioactivity compared to its parent compound?
- Methodological Answer : Perform comparative bioassays (e.g., cytotoxicity or enzyme inhibition) using both Myricanol and this compound. Structural modifications from acetylation may enhance lipophilicity, affecting membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity changes to targets like DNA topoisomerases .
Q. What strategies resolve co-elution issues in HPLC analysis of this compound?
- Methodological Answer : Optimize chromatographic parameters:
- Adjust column temperature (25–40°C) to improve peak resolution.
- Modify mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile).
- Use tandem mass spectrometry (LC-MS/MS) for selective ion monitoring. Validate method robustness using Design of Experiments (DoE) .
Q. How can researchers validate the identity of this compound in natural product extracts?
- Methodological Answer : Combine LC-MS with high-resolution mass spectrometry (HRMS) for exact mass determination (m/z 617.5 ± 0.01). Compare retention times and fragmentation patterns with authentic standards. For complex matrices, employ solid-phase extraction (SPE) to reduce interference .
Q. What in silico approaches predict this compound’s pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or ADMETLab to compute logP (lipophilicity), bioavailability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can model interactions with cytochrome P450 enzymes. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How do structural variations in Myricanol derivatives affect their mechanism of action?
- Methodological Answer : Synthesize analogs (e.g., dimethylmyricene, dimethylmyricanol) and compare bioactivity profiles. Use QSAR (quantitative structure-activity relationship) models to correlate acetyl group positioning with activity. Pair with transcriptomic analysis (RNA-seq) to identify differentially expressed pathways .
Data Contradiction and Reproducibility
Q. How should discrepancies in chromatographic purity values between labs be addressed?
Q. What steps ensure reproducibility in this compound bioactivity assays?
- Methodological Answer :
- Pre-treat cells with consistent passage numbers and culture conditions.
- Include positive controls (e.g., camptothecin for topoisomerase inhibition).
- Report data with error margins (mean ± SD, n ≥ 3) and statistical significance (p < 0.05 via ANOVA). Publish raw data in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
